molecular formula C20H19ClN2O6 B3862147 [3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate

[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate

Cat. No.: B3862147
M. Wt: 418.8 g/mol
InChI Key: AYNROEDFAMBWGL-SSDVNMTOSA-N
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Description

[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetyloxy, chlorophenoxy, and hydrazinylidene, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with propanoyl chloride to form 3-chlorophenoxypropanoyl chloride. This intermediate is then reacted with hydrazine to produce 3-chlorophenoxypropanoylhydrazine. The final step involves the condensation of this intermediate with 3-acetyloxy-4-formylphenyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    [3-acetyloxy-4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with a different position of the chlorine atom.

    [3-acetyloxy-4-[(E)-[2-(3-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with a bromine atom instead of chlorine.

    [3-acetyloxy-4-[(E)-[2-(3-methylphenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of [3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6/c1-12(27-17-6-4-5-16(21)9-17)20(26)23-22-11-15-7-8-18(28-13(2)24)10-19(15)29-14(3)25/h4-12H,1-3H3,(H,23,26)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNROEDFAMBWGL-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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